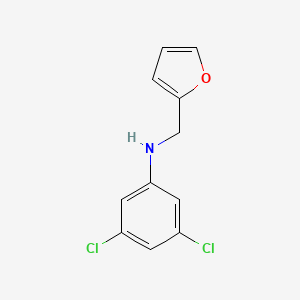

3,5-dichloro-N-(furan-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9Cl2NO It is characterized by the presence of two chlorine atoms on the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new functionalized aromatic compounds.

Scientific Research Applications

3,5-Dichloro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichloroaniline: A simpler compound with two chlorine atoms on the benzene ring and an amino group.

2,4-Dichloroaniline: Another dichloroaniline isomer with chlorine atoms at different positions on the benzene ring.

2,5-Dichloroaniline: Similar to 3,5-dichloroaniline but with chlorine atoms at the 2 and 5 positions.

Uniqueness

3,5-Dichloro-N-(furan-2-ylmethyl)aniline is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties

Biological Activity

3,5-Dichloro-N-(furan-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3,5-dichloroaniline with furan-2-carbaldehyde, typically under reducing conditions using agents like sodium borohydride or palladium catalysts. The choice of solvents and reaction conditions can significantly influence the yield and purity of the product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, showing significant inhibition of growth. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. Specifically, it has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing a dose-dependent response .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it may inhibit enzymes critical for cell wall synthesis or disrupt membrane integrity. In cancer cells, it appears to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects on MCF-7 cell lines, demonstrating that treatment with varying concentrations led to significant cell death compared to control groups .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that the presence of chlorine atoms enhances biological activity by increasing electron-withdrawing properties, which may improve interaction with biological targets .

Properties

Molecular Formula |

C11H9Cl2NO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

3,5-dichloro-N-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H9Cl2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2 |

InChI Key |

XZZHLZHQAKHVFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.